molecular formula C8H5BrN2O B14868477 4-Bromo-6-(furan-3-yl)pyrimidine

4-Bromo-6-(furan-3-yl)pyrimidine

Cat. No.: B14868477
M. Wt: 225.04 g/mol
InChI Key: NHJMGWPILUMYER-UHFFFAOYSA-N
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Description

4-Bromo-6-(furan-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 4-position and a furan ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(furan-3-yl)pyrimidine typically involves the reaction of 4,6-dibromopyrimidine with furan-3-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(furan-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Yield substituted pyrimidine derivatives.

    Oxidation: Produces furanones.

    Reduction: Results in tetrahydrofuran derivatives.

Scientific Research Applications

4-Bromo-6-(furan-3-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(furan-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include protein kinases, which are crucial for cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-(pyridin-3-yl)pyrimidine
  • 4-Bromo-6-(thiophen-3-yl)pyrimidine
  • 4-Bromo-6-(benzofuran-3-yl)pyrimidine

Uniqueness

4-Bromo-6-(furan-3-yl)pyrimidine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

4-bromo-6-(furan-3-yl)pyrimidine

InChI

InChI=1S/C8H5BrN2O/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H

InChI Key

NHJMGWPILUMYER-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CC(=NC=N2)Br

Origin of Product

United States

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